4-fluoro-N-formyl-1-naphthylamine
Description
4-Fluoro-N-formyl-1-naphthylamine is a fluorinated aromatic amine derivative characterized by a naphthalene backbone substituted with a fluorine atom at the 4-position and a formyl group attached to the amine at the 1-position. The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and stability, while the formyl group may modulate solubility and biological interactions .
Properties
CAS No. |
776-37-4 |
|---|---|
Molecular Formula |
C11H8FNO |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
N-(4-fluoronaphthalen-1-yl)formamide |
InChI |
InChI=1S/C11H8FNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-7H,(H,13,14) |
InChI Key |
ATVFOMSBZOJFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine or Ethoxy Groups
The electronic and steric properties of substituents significantly alter compound behavior. For example:
- 3-Chloro-N-phenyl-phthalimide (): The chlorine atom in this phthalimide derivative increases electrophilicity, facilitating polymerization reactions.
- 4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide (): The ethoxy group enhances lipophilicity, whereas the fluorine in the target compound improves metabolic stability and bioavailability due to reduced enzymatic degradation .
Table 1: Substituent Impact on Key Properties
| Compound | Substituent(s) | Key Property |
|---|---|---|
| 4-Fluoro-N-formyl-1-naphthylamine | 4-F, N-formyl | Enhanced stability, moderate reactivity |
| 3-Chloro-N-phenyl-phthalimide | 3-Cl, N-phenyl | High electrophilicity, polymerization |
| 4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide | 4-ethoxy, sulfonamide | High lipophilicity, solubility in apolar solvents |
Preparation Methods
Pathway A: Sequential Fluorination and Formylation
-
Nitration of 1-naphthylamine : Introducing a nitro group at C4 via electrophilic aromatic substitution, directed by the amino group’s meta/para-directing effects.
-
Reduction to 4-amino-1-naphthylamine : Catalytic hydrogenation (e.g., Pd/C, H₂) or Sn/HCl-mediated reduction converts the nitro group to an amine.
-
Schiemann Reaction : Diazotization of the C4 amine with NaNO₂/HCl at -10°C, followed by fluorination via HBF₄ or HPF₆ to yield 4-fluoro-1-naphthylamine.
-
Vilsmeier-Haack Formylation : Treatment of 4-fluoro-1-naphthylamine with DMF/POCl₃ at 90°C to install the formamide group.
Pathway B: Formylation Followed by Directed Fluorination
-
Formylation of 1-naphthylamine : Direct formylation using formic acid or acetic-formic anhydride to produce N-formyl-1-naphthylamine.
-
Electrophilic Fluorination : Leveraging the formamide group’s meta-directing effects to introduce fluorine at C4 using Selectfluor® or F-TEDA-BF₄ under acidic conditions.
Pathway A is favored industrially due to higher regioselectivity in fluorination, while Pathway B remains exploratory due to challenges in controlling electrophilic substitution on the naphthalene ring.
Diazotization-Fluorination: Optimizing the Schiemann Reaction
The Schiemann reaction is pivotal for introducing fluorine at C4. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | -10°C to 0°C | Minimizes diazonium salt decomposition |
| Acid | HCl (30% w/w) | Ensures protonation of the amine |
| Fluorinating Agent | HBF₄ (65% w/w) | High purity and stability |
| Solvent | Toluene | Facilitates diazonium salt isolation |
Procedure :
-
1-Naphthylamine (72 g, 0.5 mol) is dissolved in 30% HCl (225 g) and cooled to -10°C.
-
NaNO₂ (41.4 g) in H₂O (60 mL) is added dropwise, maintaining temperatures below 0°C to prevent side reactions.
-
HBF₄ (180 g, 65%) is introduced, precipitating diazonium fluoroborate, which is filtered and washed with ice-cold methanol.
-
Thermal decomposition in toluene at 80–140°C releases N₂ gas, yielding 4-fluoro-1-naphthylamine with 85–90% purity.
Challenges :
-
Diazonium salt instability necessitates rapid processing.
-
Trace moisture reduces HBF₄ efficacy, requiring anhydrous conditions.
Vilsmeier-Haack Formylation: Mechanistic Insights
Formylation of 4-fluoro-1-naphthylamine employs the Vilsmeier reagent (DMF/POCl₃), which generates an electrophilic formylating agent:
Reaction Mechanism :
-
POCl₃ reacts with DMF to form an iminium intermediate.
-
Nucleophilic attack by the amine yields N-formyl-4-fluoro-1-naphthylamine.
Optimized Conditions :
| Parameter | Value | Role |
|---|---|---|
| Solvent | DMF | Polar aprotic medium |
| Temperature | 90°C, 8 hours | Completes iminium formation |
| Molar Ratio (Amine:POCl₃) | 1:1.2 | Ensures reagent excess |
Yield : 75–80% after recrystallization from ethanol.
Spectroscopic Characterization
FT-IR Analysis :
-
N-H Stretch : 3280 cm⁻¹ (formamide NH).
¹H NMR (DMSO-d₆) :
13C NMR :
Industrial-Scale Considerations
Cost Drivers :
-
HBF₄ and DMF account for 60% of raw material costs.
-
Cryogenic conditions (-10°C) increase energy consumption.
Safety Protocols :
-
POCl₃ handling requires inert atmosphere due to moisture sensitivity.
-
Diazonium salts are shock-sensitive; avoid grinding or heating.
Emerging Alternatives and Innovations
Microwave-Assisted Synthesis :
Enzymatic Formylation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-N-formyl-1-naphthylamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A two-step approach is recommended:
Fluoro-substitution : Introduce fluorine at the 4-position of 1-naphthylamine via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Monitor progress via TLC .
N-formylation : React the fluorinated intermediate with formic acid or acetic-formic anhydride. Catalytic amounts of H₂SO₄ or p-toluenesulfonic acid (PTSA) enhance formyl group incorporation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : Optimize stoichiometry (1:1.2 amine-to-formylating agent) and reaction time (2–4 hr) to minimize byproducts like over-formylated species.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for the formyl proton signal at δ 8.6–8.8 ppm (singlet) and fluorine-induced deshielding in aromatic protons (e.g., δ 7.2–8.5 ppm for naphthyl protons). Compare splitting patterns to analogous compounds like N-(4-methoxyphenyl)-N-(2-naphthyl)formamide .
- ¹³C NMR : The formyl carbonyl appears at ~160–165 ppm, while fluorinated carbons resonate at ~115–125 ppm (C-F coupling constants ~240–250 Hz) .
- HRMS : Validate molecular ion [M+H]⁺ with mass accuracy <2 ppm.
Q. What strategies mitigate impurities during synthesis, such as dehalogenation or incomplete formylation?
- Methodological Answer :
- Dehalogenation : Avoid reducing agents or high temperatures during fluorination. Use Pd-free catalysts if cross-coupling steps are involved .
- Incomplete Formylation : Increase formylating agent equivalents (1.5–2.0 eq) and monitor reaction progress via in-situ FTIR (disappearance of NH stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing fluoro group influence the reactivity of this compound in palladium-catalyzed C-H activation?
- Methodological Answer : The fluorine atom enhances electrophilicity of the naphthyl ring, facilitating oxidative addition in Pd-catalyzed reactions. For example, in C-H dimethylamination (using DMF as an amine source), fluorine directs regioselectivity to the 2-position of the naphthalene ring. Confirm via comparative studies with non-fluorinated analogs .
- Data Contradiction : Fluorine’s meta-directing nature may conflict with steric effects; computational DFT studies (e.g., Gaussian 16) can resolve such contradictions by modeling transition states .
Q. What computational methods predict the electronic properties and solubility of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d,p) to compute HOMO-LUMO gaps and electrostatic potential maps. Fluorine lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), increasing oxidative stability .
- Solubility Prediction : Apply COSMO-RS theory to estimate logP (predicted ~2.5) and solubility in DMSO/water mixtures. Validate experimentally via UV-Vis spectrophotometry .
Q. How can researchers resolve discrepancies in NMR data for fluorinated naphthylamine derivatives across literature sources?
- Methodological Answer :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm. Replicate solvent conditions from referenced studies (e.g., uses CDCl₃) .
- Dynamic Effects : Rotamers in the formamide group may split signals. Variable-temperature NMR (VT-NMR) at –40°C can coalesce split peaks .
Methodological Best Practices
Q. What chromatographic techniques ensure high purity for fluorinated aromatic amines?
- Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification. Monitor at 254 nm (naphthyl absorption) and validate purity via GC-MS (≥98% area) .
Q. How should researchers handle toxicity and stability concerns for this compound?
- Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles) and fume hoods during handling, referencing safety protocols for structurally similar N-phenylnaphthylamines .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
